![molecular formula C12H13NO2 B14852214 1-({[(2E,3E)-4-phenylbut-3-en-2-ylidene]amino}oxy)ethanone](/img/structure/B14852214.png)
1-({[(2E,3E)-4-phenylbut-3-en-2-ylidene]amino}oxy)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-[(3E)-4-Phenylbut-3-en-2-ylidene]amino acetate is an organic compound that belongs to the class of esters Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-[(3E)-4-Phenylbut-3-en-2-ylidene]amino acetate can be achieved through several synthetic routes. One common method involves the Steglich esterification, which is a widely employed method for the formation of esters under mild conditions . This method typically uses carbodiimide coupling reagents in conjunction with solvents like dichloromethane. The reaction conditions are generally mild, making it suitable for sensitive compounds.
Industrial Production Methods
Industrial production of (E)-[(3E)-4-Phenylbut-3-en-2-ylidene]amino acetate may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure consistent product quality and yield. The choice of reagents and solvents is optimized to balance cost, efficiency, and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
(E)-[(3E)-4-Phenylbut-3-en-2-ylidene]amino acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Aplicaciones Científicas De Investigación
(E)-[(3E)-4-Phenylbut-3-en-2-ylidene]amino acetate has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavoring agents, and as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of (E)-[(3E)-4-Phenylbut-3-en-2-ylidene]amino acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetate: Commonly used as a solvent in various applications.
Methyl butyrate: Known for its fruity odor and used in flavoring agents.
Isopropyl butyrate: Used in perfumes and as a solvent.
Uniqueness
(E)-[(3E)-4-Phenylbut-3-en-2-ylidene]amino acetate is unique due to its specific structure, which imparts distinct chemical and physical properties
Propiedades
Fórmula molecular |
C12H13NO2 |
|---|---|
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
[(E)-[(E)-4-phenylbut-3-en-2-ylidene]amino] acetate |
InChI |
InChI=1S/C12H13NO2/c1-10(13-15-11(2)14)8-9-12-6-4-3-5-7-12/h3-9H,1-2H3/b9-8+,13-10+ |
Clave InChI |
XZKLOHCAPLMVJQ-PEGOPYGQSA-N |
SMILES isomérico |
C/C(=N\OC(=O)C)/C=C/C1=CC=CC=C1 |
SMILES canónico |
CC(=NOC(=O)C)C=CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


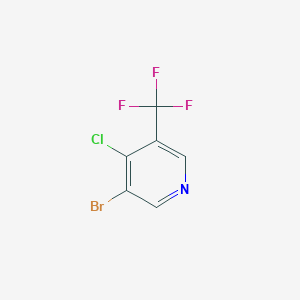
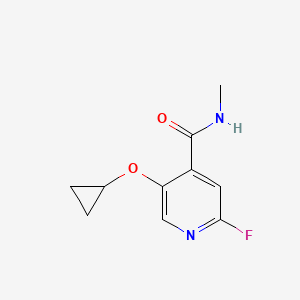
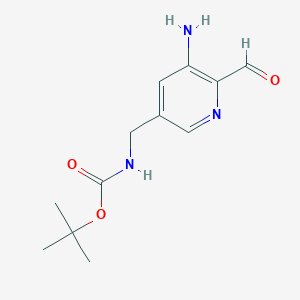

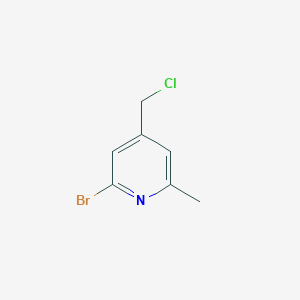
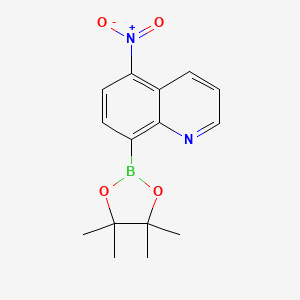
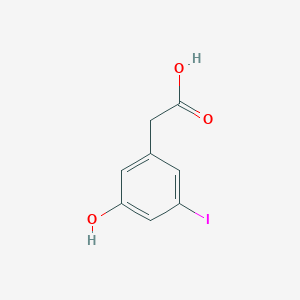
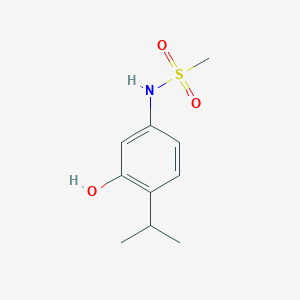
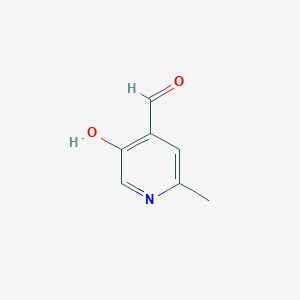
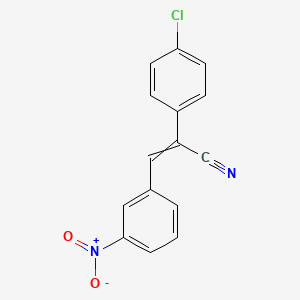
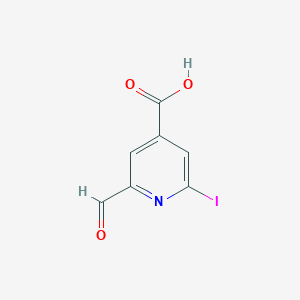
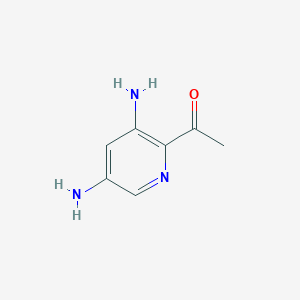
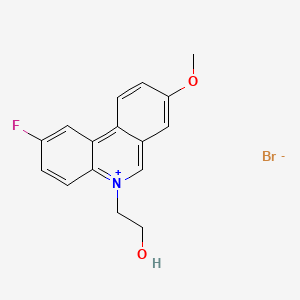
![[6-(Methoxycarbonyl)-4-nitropyridin-2-YL]acetic acid](/img/structure/B14852232.png)
